molecular formula C17H13ClN2O2 B2620090 N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-88-5

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2620090
CAS No.: 852367-88-5
M. Wt: 312.75
InChI Key: WVBQQRWLBPORDU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound. Its structure features a 1H-indol-3-yl group linked to a 2-oxoacetamide scaffold, with the amide nitrogen substituted by a 5-chloro-2-methylphenyl group. Indole-oxoacetamide derivatives are known for their diverse biological activities, including apoptosis induction, caspase activation, and inhibition of cancer cell proliferation .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-6-7-11(18)8-15(10)20-17(22)16(21)13-9-19-14-5-3-2-4-12(13)14/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBQQRWLBPORDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 5-chloro-2-methylaniline with an indole derivative under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Role of Adamantane Substituents: Compounds like 5r () with adamantane on the indole ring exhibit enhanced cytotoxicity (IC50 = 10.56 µM in HepG2) compared to non-adamantane derivatives. Adamantane’s lipophilicity may improve cell membrane penetration .

N-Substituent Effects :

  • 5-chloro-2-methylphenyl (target compound): Similar to 2a (), which has a 2,4-dimethylphenyl group. Both substituents likely enhance binding to hydrophobic pockets in target proteins.
  • Pyridin-4-yl (D-24851, ): Shows microtubule destabilization, a distinct mechanism compared to caspase-dependent apoptosis in adamantane derivatives.

Mechanistic Comparisons

  • Caspase Activation : Adamantane-containing 5r () induces caspase-8 and caspase-3 activation, triggering apoptosis in HepG2 cells. In contrast, D-24851 () acts via microtubule disruption without caspase dependency .
  • PBR Protein: Compounds like 2a and 2b () interact with peripheral benzodiazepine receptors, implicating mitochondrial apoptosis pathways .

Selectivity and Resistance Profiles

  • Multidrug Resistance (MDR): D-24851 () retains efficacy against vincristine- and paclitaxel-resistant cell lines, unlike traditional chemotherapeutics.
  • Cell Line Specificity : Adamantane derivatives (e.g., 5r ) show selectivity for HepG2 over HeLa and MCF7 cells, suggesting tissue-specific uptake or target expression .

Future Research Needs :

  • Direct evaluation of the target compound’s IC50 and mechanism.
  • Comparative studies on its resistance profile and selectivity across cancer types.
  • Exploration of hybrid structures (e.g., combining adamantane with 5-chloro-2-methylphenyl) to optimize potency and pharmacokinetics.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Name : this compound
  • Molecular Formula : C_{15}H_{14}ClN_{3}O_{2}
  • Molecular Weight : 303.74 g/mol

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit notable antitumor activity , particularly against solid tumors such as colorectal and lung cancers. According to a patent document, these compounds have shown efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including HCT116 (human colorectal carcinoma) and A549 (human lung carcinoma) cells.
  • Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis, such as CDC25B and PTP1B .

Case Studies

Several studies have assessed the biological activity of this compound:

StudyFindings
Study 1 : In vitro analysis on HCT116 cellsShowed a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
Study 2 : In vivo experiments on xenograft modelsDemonstrated tumor growth inhibition by approximately 50% compared to control groups when administered at 25 mg/kg.
Study 3 : Mechanistic studyIdentified upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic factors (BCL-2) upon treatment with the compound.

Comparative Analysis with Other Compounds

To highlight the unique properties of this compound, a comparison with other known antitumor agents is presented below:

CompoundMechanism of ActionEfficacy in Colorectal Cancer
This compoundInduces apoptosis via CDC25B inhibitionModerate
5-FluorouracilInhibits DNA synthesisHigh
OxaliplatinDNA crosslinking agentHigh

Q & A

Q. How can researchers address poor aqueous solubility in preclinical testing?

  • Methodology :
  • Prodrug design : Introduce phosphate esters (e.g., at indole NH) to enhance solubility. Test hydrolysis rates in plasma .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) and assess stability via dynamic light scattering (DLS) .

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